

1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine

IUPAC name and synonyms

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Compound of Interest

Compound Name: 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine

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An In-depth Technical Guide: **1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine**

Abstract

This technical guide provides a comprehensive overview of **1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine**, a heterocyclic compound of significant interest to the scientific community. We will delve into its chemical identity, including its IUPAC name and various synonyms, and present its key physicochemical properties. The guide details a standard, field-proven synthetic methodology, offering insights into the reaction mechanism and experimental considerations. Furthermore, we explore the compound's critical role as a versatile building block in the design and development of novel molecules within the pharmaceutical and agrochemical sectors. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry and material science, certain molecular scaffolds emerge as "privileged structures" due to their consistent appearance in biologically active compounds. The piperazine ring is one such scaffold, a six-membered heterocycle containing two nitrogen atoms at opposite positions. Its unique conformational flexibility and ability to improve the pharmacokinetic properties of a molecule, such as aqueous solubility, make it a cornerstone in drug design, particularly for agents targeting the central nervous system (CNS).^[1]

When this valuable piperazine moiety is chemically linked to a 5-(trifluoromethyl)pyridine group, the resulting compound, **1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine**, becomes a highly strategic building block. The trifluoromethyl (-CF₃) group is a powerful bioisostere that can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.^[2] The pyridine ring itself is a common feature in many pharmaceuticals. This guide synthesizes the technical data, synthetic protocols, and applications of this compound, providing a foundational resource for its use in research and development.

Chemical Identity and Physicochemical Properties

The precise identification of a chemical compound is fundamental to scientific rigor and reproducibility. This section outlines the nomenclature and core properties of **1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine**.

Nomenclature and Identification

- IUPAC Name: **1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine**
- Synonyms: The compound is referenced in literature and commercial catalogs under several names, including:
 - 1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine^{[2][3][4]}
 - 1-(5-Trifluoromethyl-pyridin-2-yl)-piperazine^[5]
 - 1-[5-(Trifluoromethyl)-2-pyridyl]piperazine^[3]
 - AKOS BBS-00001572^{[3][6]}

Core Physicochemical Data

The quantitative properties of the compound are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	132834-58-3	[2][3][4][6][7]
Molecular Formula	C ₁₀ H ₁₂ F ₃ N ₃	[2][3][7]
Molecular Weight	231.22 g/mol	[2][5][7]
Appearance	White to slightly yellow crystalline powder/chunks	[2][3]
Melting Point	43-46 °C	[3]
Boiling Point	122 °C @ 2 mmHg	[3]
Purity	Typically ≥97-99%	[2][3]

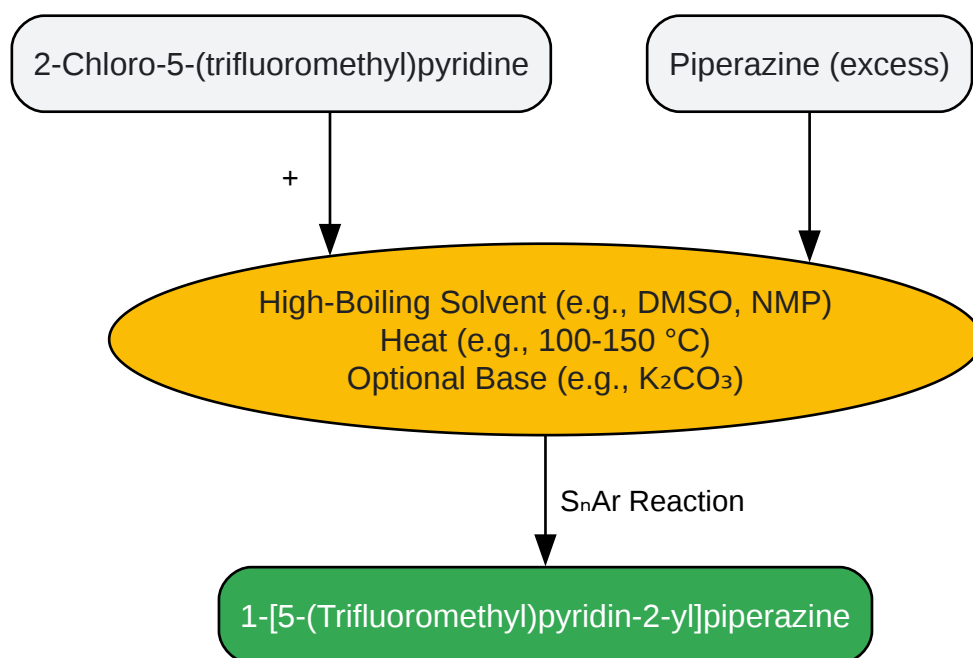
A hydrochloride salt of this compound is also available, with the CAS Number 128263-65-0.[8]

Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing **1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine** is through a nucleophilic aromatic substitution (S_NAr) reaction. This pathway is widely adopted due to its reliability and the commercial availability of the starting materials.

The S_NAr Reaction Pathway

The core of the synthesis involves the reaction of an electron-deficient pyridine ring, activated by the electron-withdrawing trifluoromethyl group, with the nucleophilic piperazine.



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Caption: General synthetic route via Nucleophilic Aromatic Substitution.

Experimental Protocol: A Self-Validating System

This protocol describes a standard laboratory-scale synthesis.

Objective: To synthesize **1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine**.

Materials:

- 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)
- Piperazine (3.0-5.0 eq)
- High-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO)
- Deionized water
- Ethyl acetate (or other suitable extraction solvent)
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

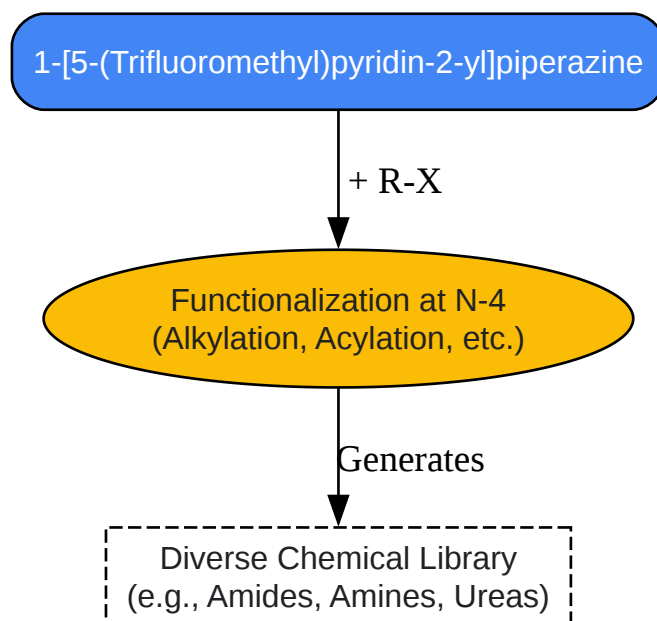
- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-5-(trifluoromethyl)pyridine and the solvent.
- **Addition of Nucleophile:** Add piperazine to the flask. Using an excess of piperazine serves two purposes: it acts as the nucleophile and also as a base to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction, driving the equilibrium towards the product.
- **Heating:** Heat the reaction mixture to 120-140 °C and maintain for 4-12 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
- **Workup - Quenching and Extraction:** Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
 - **Causality Note:** The product is significantly more soluble in the organic solvent (ethyl acetate) than in water, while the excess piperazine and its salt form are more soluble in the aqueous phase. This allows for efficient separation.
- **Washing:** Combine the organic extracts and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic layer.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification (if necessary):** The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.

Applications in Research and Development

The value of **1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine** lies in its role as a versatile intermediate for creating a diverse range of more complex molecules.

A Versatile Scaffold for Chemical Libraries

The secondary amine (-NH) of the piperazine ring is a convenient handle for further chemical modification. Researchers can easily perform reactions such as acylation, alkylation, arylation, or sulfonylation at this position to generate large libraries of related compounds for screening.



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Caption: Scaffold for generating diverse chemical libraries.

Pharmaceutical and Agrochemical Relevance

- **Pharmaceutical Development:** This compound is a key intermediate in the synthesis of various pharmaceuticals, with particular applications in the development of drugs targeting neurological disorders.[9] The combination of the CNS-penetrant piperazine core and the metabolism-stabilizing trifluoromethyl group is highly advantageous.
- **Agrochemical Innovation:** In agricultural chemistry, this scaffold is used to formulate new pesticides and herbicides.[9] The trifluoromethyl group can enhance the potency and environmental stability of these agents.[9] A recent study highlighted that novel derivatives of trifluoromethylpyridine piperazine act as plant activators, inducing systemic acquired resistance against viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[10]

Conclusion and Future Outlook

1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine is more than just a chemical compound; it is a strategic tool for innovation. Its robust synthesis, combined with the favorable properties imparted by its constituent moieties, ensures its continued relevance in the discovery of new medicines and crop protection agents. Future research will likely focus on developing more sustainable and efficient catalytic methods for its synthesis and exploring the biological activity of novel derivatives in a wider range of therapeutic areas, from oncology to infectious diseases. The foundational knowledge presented in this guide serves as a critical starting point for any scientist looking to leverage the potential of this powerful molecular building block.

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